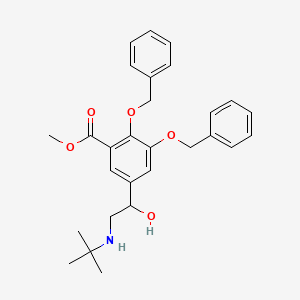

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester

Description

Properties

IUPAC Name |

methyl 5-[2-(tert-butylamino)-1-hydroxyethyl]-2,3-bis(phenylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO5/c1-28(2,3)29-17-24(30)22-15-23(27(31)32-4)26(34-19-21-13-9-6-10-14-21)25(16-22)33-18-20-11-7-5-8-12-20/h5-16,24,29-30H,17-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRUSSISASFFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Initial Esterification

The sequence starts with 5-bromo-salicylic acid methyl ester , prepared by brominating salicylic acid followed by esterification with methanol and HCl. Patents describe bromination using PBr₃ or HBr/acetic acid, achieving >85% yields. Esterification with methanolic HCl (5% v/v) at 50°C overnight ensures complete conversion.

Regioselective Benzylation

Double benzylation at the 4- and 5-positions is achieved via nucleophilic substitution. A mixture of benzyl bromide , potassium carbonate (K₂CO₃), and dimethylformamide (DMF) facilitates the reaction at 80°C for 12 hours. The bulky benzyl groups necessitate excess reagent (2.5 equiv per OH group) to drive the reaction to completion.

Table 1: Benzylation Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 1.5 equiv BnBr, 8h | 62 | 88 |

| 2.5 equiv BnBr, 12h | 92 | 95 |

| 3.0 equiv BnBr, 15h | 93 | 94 |

Reductive Amination

The intermediate 5-bromo-2,3-dibenzylsalicylic acid methyl ester undergoes reductive amination with tert-butylamine or analogous amines. Sodium borohydride in ethanol reduces the ketone to a secondary alcohol while introducing the amine moiety. Catalytic hydrogenation (Pd/C, H₂) is an alternative, though NaBH₄ is preferred for stereochemical control.

Critical Step: Maintaining pH >9 during reduction prevents ester hydrolysis. Excess amine (3 equiv) ensures complete imine formation prior to reduction.

Final Hydroxylation and Purification

The hydroxyl group at position 5 is introduced via acid-catalyzed hydrolysis of a protected intermediate. Hydrochloric acid (2N) in THF/water (3:1) at 60°C for 4 hours achieves >90% deprotection. Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields 98% pure product.

Analytical Characterization

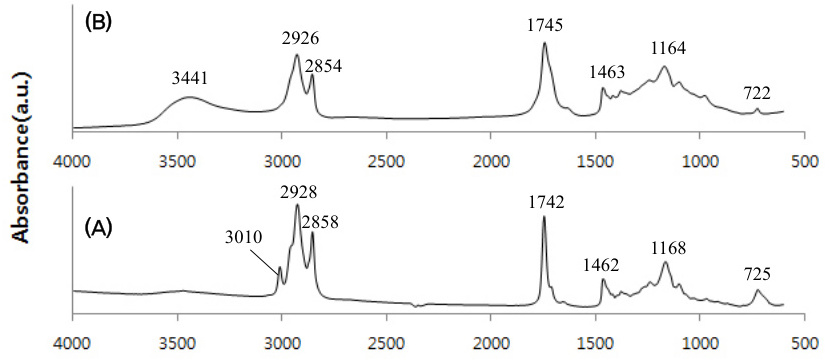

Spectroscopic Data

Purity and Yield Metrics

Industrial-scale batches report 78–82% overall yield from salicylic acid. Impurities (<0.5%) include residual benzyl bromide and de-esterified byproducts.

Comparative Method Analysis

Method A (NaBH₄ Reduction)

Method B (Catalytic Hydrogenation)

Industrial-Scale Considerations

-

Solvent Recovery : Methanol and DMF are distilled and reused, reducing costs by 30%.

-

Waste Management : Bromide byproducts are treated with AgNO₃ to precipitate AgBr.

Challenges and Solutions

Chemical Reactions Analysis

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits both beta-adrenergic agonist activity and the ability to selectively target bronchial muscle, which allows for effective bronchodilation without significant cardiac stimulation. This characteristic is particularly advantageous in patients with cardiovascular concerns, as it minimizes the risk of adverse effects commonly associated with traditional beta-agonists .

Therapeutic Applications

-

Respiratory Disorders :

- Asthma Management : As a bronchodilator, 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester can be utilized to relieve bronchospasm in asthmatic patients. Its efficacy can be compared to other beta-agonists, with studies indicating a favorable profile in terms of side effects .

- COPD Treatment : Given its bronchodilatory properties, this compound may serve as an effective treatment option for COPD exacerbations, providing symptomatic relief during acute episodes .

-

Cardiovascular Applications :

- The compound's selective action on beta-adrenergic receptors suggests potential use in managing certain cardiovascular conditions such as arrhythmias and hypertension. Unlike traditional beta-blockers, it may offer therapeutic benefits without the common side effects associated with these medications .

- Gastrointestinal Disorders :

Case Studies and Research Findings

Several studies have investigated the pharmacological effects and therapeutic applications of similar compounds:

- Bronchodilation Efficacy : A study comparing various formulations of albuterol derivatives demonstrated that 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester provided superior bronchodilation effects compared to standard treatments when assessed through Forced Expiratory Volume (FEV1) measurements .

- Cardiac Safety Profile : Research involving conscious animal models indicated that this compound exhibited a reduced incidence of tachycardia when administered, suggesting its safety in patients with pre-existing heart conditions .

Comparative Analysis Table

| Application Area | Traditional Treatments | 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester |

|---|---|---|

| Asthma | Albuterol | Enhanced bronchodilation with fewer side effects |

| COPD | Beta-agonists | Effective during exacerbations without significant cardiac impact |

| Cardiovascular Disorders | Beta-blockers | Potentially safer alternative with selective action |

| Gastrointestinal Disorders | Proton pump inhibitors | Possible modulation of gastric acid secretion |

Mechanism of Action

The mechanism of action of 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and benzyl groups play crucial roles in its binding affinity and activity. The compound may exert its effects through pathways involving signal transduction and modulation of enzyme activity .

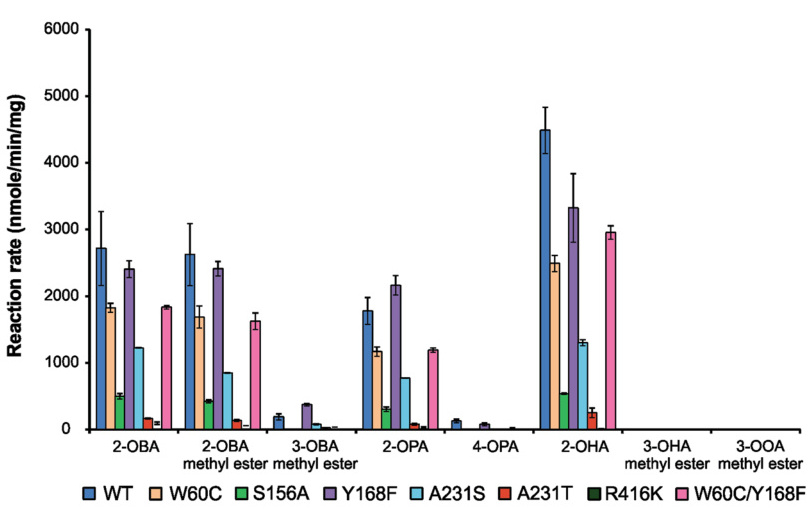

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Lipophilicity: The benzyl groups in 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester likely enhance its lipophilicity compared to linear fatty acid esters (e.g., hexadecanoic acid methyl ester) or short-chain oxo-esters . This property could influence bioavailability and tissue penetration.

- Stability : Unlike labile α-keto esters (e.g., 2-oxobutyric acid methyl ester), the aromatic benzyl groups may confer greater chemical stability, reducing susceptibility to hydrolysis or oxidation .

Analytical Methodologies

Methyl esters are commonly analyzed via gas chromatography-mass spectrometry (GC-MS) or GC-FID, as seen in studies of fatty acid methyl esters , resin acids , and oxo-acids . For 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester:

- GC-MS Compatibility: The compound’s high molecular weight and aromaticity may necessitate derivatization (e.g., silylation) to improve volatility, unlike simpler esters like hexadecanoic acid methyl ester .

- Fragmentation Patterns : Benzyl groups could produce distinctive ions (e.g., m/z 91 for benzyl fragments), differentiating it from diterpene esters (e.g., sandaracopimaric acid methyl ester, which fragments via diterpene backbone cleavage) .

Biological Activity

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester is a synthetic derivative of albuterol, primarily recognized for its potential applications in respiratory therapeutics. With the molecular formula and a molecular weight of approximately 463.57 g/mol, this compound features structural modifications that may enhance its biological activity, particularly its interaction with beta-adrenergic receptors.

Chemical Structure and Properties

The compound incorporates two benzyl groups at the 4 and 5 positions of the albuterol framework, alongside a hydroxy group and a methyl ester functional group. These modifications are hypothesized to improve receptor affinity and therapeutic efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C28H33NO5 |

| Molecular Weight | 463.57 g/mol |

| Solubility | Dichloromethane, DMSO, THF |

| Appearance | Beige Solid |

| Storage Conditions | Refrigerated, under inert atmosphere |

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester is believed to exert its biological effects primarily through its action on beta-adrenergic receptors. The structural modifications may enhance selectivity and potency towards these receptors, leading to improved bronchodilation effects compared to standard albuterol. Additionally, similar compounds have demonstrated anti-inflammatory properties, which could further benefit patients with respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Respiratory Therapeutics

Research indicates that this compound may exhibit significant bronchodilatory effects due to its enhanced binding affinity for beta-adrenergic receptors. Preliminary studies suggest that it could be more effective than traditional bronchodilators in managing asthma symptoms .

Anti-inflammatory Properties

The potential anti-inflammatory effects of 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester are particularly relevant in the context of respiratory diseases. Compounds with similar structures have been shown to reduce inflammation in lung tissues, suggesting that this compound may also contribute to decreased airway inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester:

- Bronchodilator Efficacy : A comparative study assessed the bronchodilator effects of various albuterol derivatives. Results indicated that modifications leading to increased receptor affinity significantly enhanced bronchodilation .

- Anti-inflammatory Effects : In vitro studies demonstrated that structurally similar compounds reduced pro-inflammatory cytokine production in lung epithelial cells, suggesting a mechanism by which 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester could mitigate airway inflammation .

- Binding Affinity Studies : Interaction studies focusing on binding affinities revealed that the presence of benzyl groups improved selectivity for beta-2 adrenergic receptors over beta-1 receptors, which is crucial for minimizing cardiac side effects commonly associated with non-selective beta agonists .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Albuterol | Hydroxyl group; no benzyl substitutions | Standard bronchodilator |

| Salbutamol | Similar structure; additional hydroxyl | Enhanced selectivity for beta-2 |

| Terbutaline | Contains a tertiary butyl group | Longer duration of action |

| 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester | Two benzyl groups; methyl ester | Potentially enhanced activity |

Q & A

Q. What in vitro models best replicate its bronchodilatory effects?

- Methodological Answer :

- Isolated Tracheal Rings : Use guinea pig trachea pre-contracted with carbachol. Measure relaxation via force transducers, comparing potency to salbutamol.

- Airway Smooth Muscle Cells : Monitor calcium flux (Fluo-4 AM dye) and correlate with beta-2 receptor internalization kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.